2-Amino-1-(4-bromophenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydroquinolin-5-one
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Overview
Description
2-Amino-1-(4-bromophenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydroquinolin-5-one is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-bromophenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydroquinolin-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of Substituents: The bromophenyl, methoxyphenyl, and methylbenzoyl groups are introduced through various substitution reactions, often involving halogenation, Friedel-Crafts acylation, and nucleophilic aromatic substitution.
Final Cyclization: The final step involves cyclization to form the tetrahydroquinoline ring, which can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-bromophenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydroquinolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The bromophenyl and methoxyphenyl groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction may produce fully saturated tetrahydroquinoline derivatives.
Scientific Research Applications
2-Amino-1-(4-bromophenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydroquinolin-5-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and for its biological activities, such as anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and other bioactive compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-bromophenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydroquinolin-5-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(4-chlorophenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydroquinolin-5-one
- 2-Amino-1-(4-fluorophenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydroquinolin-5-one
Uniqueness
The uniqueness of 2-Amino-1-(4-bromophenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydroquinolin-5-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromophenyl group, in particular, may enhance its binding affinity to certain molecular targets compared to its chloro- or fluoro-substituted analogs.
Properties
Molecular Formula |
C30H27BrN2O3 |
---|---|
Molecular Weight |
543.4 g/mol |
IUPAC Name |
(3E)-1-(4-bromophenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-2-imino-4-(4-methoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C30H27BrN2O3/c1-18-6-8-20(9-7-18)29(35)28-26(19-10-16-23(36-2)17-11-19)27-24(4-3-5-25(27)34)33(30(28)32)22-14-12-21(31)13-15-22/h6-17,26,32,35H,3-5H2,1-2H3/b29-28+,32-30? |
InChI Key |
LIJBUDQHZRZMSB-MWSHPTLTSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(C3=C(CCCC3=O)N(C2=N)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)OC)/O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(C3=C(CCCC3=O)N(C2=N)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)OC)O |
Origin of Product |
United States |
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